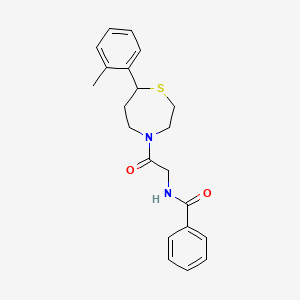

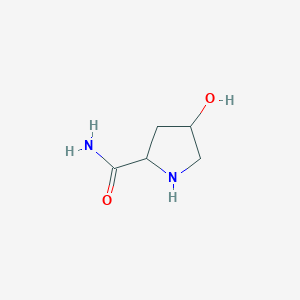

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents . Thiazepanes can also undergo various reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Benzamides generally have high melting points and are soluble in many organic solvents . Thiazepanes are generally stable compounds .科学的研究の応用

Anticonvulsant Agents

- A study by Nikalje et al. (2014) describes the design and synthesis of N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives as anticonvulsant agents. These derivatives were tested in various models and showed significant activity, particularly against maximal electroshock seizure (MES) models (Nikalje et al., 2014).

Anticancer Activity

- Ravinaik et al. (2021) synthesized a series of benzamide derivatives starting from 2-(4-methylphenyl)acetic acid and evaluated their anticancer activity against multiple cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug etoposide (Ravinaik et al., 2021).

Microwave-Assisted Synthesis

- Saeed (2009) reported the microwave-assisted synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, providing an efficient and cleaner method for synthesis compared to traditional methods (Saeed, 2009).

Green Chemistry Synthesis

- Horishny and Matiychuk (2020) synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using a green chemistry approach. Water was utilized as the reaction medium, conforming to green chemistry principles and yielding nearly quantitative results (Horishny & Matiychuk, 2020).

Antiallergy Agents

- Hargrave et al. (1983) synthesized a series of N-(4-substituted-thiazolyl)oxamic acid derivatives and tested them for antiallergy activity. These compounds showed significant potency in the rat PCA model, outperforming disodium cromoglycate (Hargrave et al., 1983).

Protein-Tyrosine Phosphatase Inhibitors

- Navarrete-Vázquez et al. (2012) prepared ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives and evaluated their inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential for hypoglycemic activity (Navarrete-Vázquez et al., 2012).

Antimicrobial Activity

- Raval et al. (2012) synthesized 2,3-Dihydrobenzo[B][1,4]Thiazepine-3-Carboxamide derivatives and evaluated their antimicrobial activity. Some compounds demonstrated significant antibacterial and antifungal activities (Raval et al., 2012).

Safety and Hazards

将来の方向性

作用機序

Target of action

The compound “N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide” belongs to the class of 2-aminothiazole derivatives . These compounds have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . .

Biochemical pathways

2-aminothiazole derivatives are known to affect a wide range of pathways in cancer cells .

Result of action

2-aminothiazole derivatives are known to have antitumor effects .

特性

IUPAC Name |

N-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-16-7-5-6-10-18(16)19-11-12-23(13-14-26-19)20(24)15-22-21(25)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDZQQCHBJBBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-fluoropyridine-3-sulfonamide](/img/structure/B2378876.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-N-(furan-2-ylmethyl)-4-oxo-3-pentylquinazoline-7-carboxamide](/img/structure/B2378878.png)

![3-(4-methoxyphenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2378881.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3,3,5-trimethylcyclohexyl)amino]purine-2,6-dione](/img/structure/B2378883.png)

![CarbaMic acid, [1-[(4-chlorophenyl)Methyl]-3-butenyl]-, Methyl ester (9CI)](/img/structure/B2378885.png)

![2-(4-ethylsulfonylphenyl)-N-[4-[2-fluoro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]acetamide](/img/structure/B2378889.png)

![N-(benzo[d]thiazol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2378891.png)